molecular formula C39H33N7O4S B610376 QCA570 CAS No. 2207569-08-0

QCA570

Katalognummer B610376
CAS-Nummer: 2207569-08-0
Molekulargewicht: 695.798
InChI-Schlüssel: RTVTYLRQKKDYMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

QCA570 is an extremely potent and efficacious BET degrader . It effectively induces degradation of BET proteins and inhibits cell growth in human acute leukemia cell lines even at low picomolar concentrations . It achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .


Synthesis Analysis

QCA570 is a Proteolysis Targeting Chimera (PROTAC) degrader of the Bromodomain and Extra-Terminal (BET) proteins . It was developed through a structure-guided design of [1,4]oxazepines as a new class of BET inhibitors . The synthesis and evaluation of QCA570 involved the design of proteolysis-targeting chimeric (PROTAC) small-molecule BET degraders .


Molecular Structure Analysis

The cocrystal structure of JQ-1 in a complex with BRD4 BD1 and the modeled structure of compound 3 in a complex with BRD4 BD1 showed that there is a channel formed by Trp81, Pro82, Gln85 .


Chemical Reactions Analysis

QCA570 is capable of degrading BET proteins at low picomolar (pM) concentrations in leukemia cells . It inhibits cell growth in MV4;11, MOLM-13, and RS4;11 cell lines with IC 50 values of 8.3, 62, and 32 pM, respectively .

Wissenschaftliche Forschungsanwendungen

Proteolysis Targeting Chimera (PROTAC) Degrader

QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) degrader . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural proteolysis machinery. This makes QCA570 a promising candidate for diseases caused by harmful proteins.

Bromodomain and Extra-Terminal (BET) Proteins Degrader

QCA570 is capable of inducing the degradation of Bromodomain and Extra-Terminal (BET) proteins . BET proteins are epigenetic “readers” that bind to acetylated lysine residues in histone tails and regulate gene transcription. By degrading these proteins, QCA570 can potentially disrupt the processes of diseases that involve BET proteins.

Cancer Therapeutics

QCA570 has shown potential as a therapeutic agent for cancer . It has been found to inhibit cell growth in human acute leukemia cell lines even at low picomolar concentrations . This suggests that QCA570 could be a potent anti-cancer drug.

Tumor Regression

QCA570 has been found to induce complete and durable tumor regression in leukemia xenograft models in mice . This means that QCA570 could potentially be used to treat leukemia and possibly other types of cancer.

Drug Design and Synthesis

The discovery and development of QCA570 involved a structure-guided design of [1,4]oxazepines as a new class of BET inhibitors . This highlights the potential of QCA570 in the field of drug design and synthesis.

Pharmacokinetics

The pharmacokinetics of QCA570, such as its absorption, distribution, metabolism, and excretion, are areas of ongoing research . Understanding these properties

Safety And Hazards

The safety data sheet of QCA570 contains identification of substance and details of the supplier of the safety data sheet . For more detailed information, please refer to the safety data sheet .

Eigenschaften

IUPAC Name

3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVTYLRQKKDYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H33N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134348221

Q & A

Q1: What makes QCA570 unique compared to other BET inhibitors?

A1: Unlike traditional BET inhibitors that block bromodomain and extra-terminal (BET) protein function, QCA570 acts as a PROTAC (proteolysis-targeting chimera) degrader. This means it not only binds to BET proteins like BRD2, BRD3, and BRD4 but also facilitates their degradation by the cell's own protein disposal system. [, , ] This degradation leads to a more potent and potentially longer-lasting suppression of BET protein activity. [, ]

Q2: How does QCA570 impact cancer cells, particularly in acute myeloid leukemia (AML)?

A2: QCA570 has shown exceptional potency in preclinical studies, demonstrating picomolar IC50 values against a wide panel of AML cell lines and primary patient samples. [] This efficacy stems from its ability to degrade BET proteins, leading to the downregulation of key oncogenic drivers like c-MYC. [] Notably, QCA570 retains activity even in AML cells resistant to traditional BET inhibitors, suggesting alternative mechanisms of action. []

Q3: What are the potential benefits of QCA570's degradation mechanism over traditional BET inhibition?

A3: The PROTAC mechanism of QCA570 offers several potential advantages. First, it leads to the complete removal of BET proteins from the cell, potentially resulting in more durable responses. [] Second, it may overcome resistance mechanisms associated with traditional BET inhibitors, which rely on competitive binding. [] Lastly, by targeting proteins for degradation, QCA570 may require lower doses and less frequent administration, potentially minimizing off-target effects. []

Q4: What in vivo evidence supports the therapeutic potential of QCA570?

A4: In preclinical studies using mouse models of leukemia, QCA570 has demonstrated complete and lasting tumor regression at well-tolerated doses. [] This promising in vivo data, coupled with its exceptional potency in vitro, highlights QCA570's potential as a novel therapeutic agent for AML and other cancers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.